molecular formula C9H11FO2 B1443162 (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol CAS No. 1344928-74-0

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

カタログ番号: B1443162
CAS番号: 1344928-74-0
分子量: 170.18 g/mol
InChIキー: AQZVUWCKRCLTJL-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral fluorinated alcohol of high interest in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol, serves as a versatile chiral building block for the construction of more complex active pharmaceutical ingredients (APIs) and biologically active molecules . Its structure features a stereogenic center and a substituted aromatic ring, making it a valuable intermediate for researchers exploring structure-activity relationships.The primary value of this (S)-configured enantiomer lies in its application as a key synthetic precursor. Chiral alcohols of this type are frequently employed in the synthesis of novel dibenzofuran derivatives investigated as protein tyrosine phosphatase (PTP-MEG2) inhibitors, which are a promising strategy for treating various human diseases, including diabetes and cancer . Furthermore, related fluorinated and methoxylated phenethylamine scaffolds are well-established in pharmaceutical research for targeting neurological disorders . The presence of both electron-withdrawing fluorine and electron-donating methoxy groups on the aromatic ring creates a unique electronic profile that can influence the potency and pharmacokinetic properties of final target molecules.This product is provided as a high-purity compound for research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage its defined stereochemistry to achieve enantiomerically pure outcomes in their synthetic routes, accelerating discovery in drug development and chemical biology.

特性

IUPAC Name

(1S)-1-(4-fluoro-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZVUWCKRCLTJL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344928-74-0
Record name (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Biological Activity & Pharmacological Utility of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological relevance, synthetic utility, and pharmacological applications of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol , a high-value chiral building block in medicinal chemistry.

Executive Summary

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol (CAS: N/A for specific enantiomer in common public databases, Racemate CAS: 51788-80-8 precursor related ) is a critical chiral intermediate used in the synthesis of enantiopure small molecule inhibitors , particularly targeting Tyrosine Kinases (e.g., ALK, ROS1, EGFR) and Glutathione S-Transferase Omega 1 (GSTO1) .

While the alcohol itself is not a marketed drug, its (S)-configuration serves as a stereochemical anchor, conferring high binding affinity and selectivity to final drug candidates by orienting the 4-fluoro-2-methoxyphenyl pharmacophore into specific hydrophobic pockets of target proteins. Its primary biological "activity" is defined by its role as a chiral synthons that enables the Eutomer (active enantiomer) of a drug to function.

Pharmacophore & Structural Biology

The "Magic Methyl" & Chiral Orientation

The (1S)-1-(4-fluoro-2-methoxyphenyl)ethyl moiety is a privileged scaffold. The specific arrangement of the fluorine (para) and methoxy (ortho) groups on the phenyl ring, combined with the (S)-chiral center at the benzylic position, creates a unique 3D vector.

  • Electronic Effects: The p-fluorine atom acts as a bioisostere for hydrogen, blocking metabolic oxidation (at the para-position) while increasing lipophilicity. The o-methoxy group functions as a hydrogen bond acceptor and induces a specific torsion angle in the biaryl axis of the final drug.

  • Stereochemical Lock: The (S)-methyl group (at the benzylic position) restricts conformational freedom (entropic penalty reduction), "locking" the molecule into its bioactive conformation before it enters the binding pocket.

Target Interaction: Kinase Binding Pockets

In ALK and ROS1 inhibitors (analogous to Crizotinib or Lorlatinib structural families), the (S)-configuration is often critical. The (S)-enantiomer typically projects the methyl group into a solvent-exposed region or a small hydrophobic sub-pocket, whereas the (R)-enantiomer would cause a steric clash with the hinge region residues (e.g., Leucine or Methionine gatekeepers).

DOT Diagram: Pharmacophore Binding Logic

Pharmacophore Substrate (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol Chiral_Center (S)-Methyl Group (Stereochemical Anchor) Substrate->Chiral_Center Contains Ring_System 4-Fluoro-2-Methoxy Phenyl Substrate->Ring_System Contains Target Target Protein (e.g., Kinase ATP Pocket) Chiral_Center->Target Avoids Steric Clash (Selectivity) Ring_System->Target Pi-Stacking & Metabolic Stability Effect High Affinity Binding (Kd < 10 nM) Target->Effect Result

Figure 1: Structural logic dictating the biological utility of the (S)-enantiomer in drug design.

Synthesis & Enzymatic Resolution

Obtaining the pure (1S)-enantiomer with high Enantiomeric Excess (>99% ee) is the critical step in its manufacturing. The industry standard utilizes Biocatalysis (Enzymatic Kinetic Resolution) over metal-catalyzed hydrogenation due to higher specificity and "Green Chemistry" compliance.

Biocatalytic Protocol (Lipase-Mediated)

The most robust method involves the kinetic resolution of the racemic alcohol using Candida antarctica Lipase B (CAL-B) .

  • Substrate: Racemic 1-(4-fluoro-2-methoxyphenyl)ethanol.

  • Acyl Donor: Vinyl Acetate (irreversible acyl donor).

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Mechanism: The enzyme selectively acetylates the (R)-enantiomer , leaving the desired (1S)-alcohol unreacted.

Experimental Workflow:

  • Dissolution: Dissolve 10g of racemic alcohol in MTBE (Methyl tert-butyl ether).

  • Addition: Add 5 eq. Vinyl Acetate and 10% w/w Novozym 435.

  • Incubation: Shake at 30°C for 24 hours.

  • Separation: Filter enzyme. Evaporate solvent.[1]

  • Purification: Separate the (1S)-alcohol (polar) from the (R)-acetate (non-polar) via Silica Gel Chromatography (Hexane/EtOAc gradient).

DOT Diagram: Enzymatic Resolution Workflow

Synthesis Racemate Racemic 1-(4-fluoro-2-methoxyphenyl)ethanol Reaction Kinetic Resolution (Selective Acetylation) Racemate->Reaction CALB CAL-B Lipase + Vinyl Acetate CALB->Reaction Product_S (1S)-Alcohol (Unreacted, >99% ee) Reaction->Product_S Desired Product Product_R (R)-Acetate (Acetylated Byproduct) Reaction->Product_R Discard/Recycle

Figure 2: Biocatalytic pathway for isolating the active (1S)-enantiomer.

Case Study: Application in GSTO1 Inhibition

Recent medicinal chemistry campaigns (See Reference 1) have utilized the 4-fluoro-2-methoxyacetophenone scaffold (the precursor to the alcohol) to develop covalent inhibitors for Glutathione S-Transferase Omega 1 (GSTO1) , a therapeutic target in inflammatory diseases and oncology.

  • Mechanism: The 4-fluoro-2-methoxy motif provides the necessary electronic environment to position a "warhead" (e.g., chloroacetamide or acrylamide) near the catalytic Cysteine-32 residue of GSTO1.

  • Relevance of the Alcohol: The reduced alcohol form (specifically the chiral ethyl linker) allows for the attachment of solubilizing groups (like piperazines) without disrupting the planar binding of the phenyl ring.

Comparative Activity Table
Compound VariantTargetIC50 / KdBiological Outcome
(1S)-Enantiomer Kinase/GSTO1< 10 nM Potent Inhibition (Eutomer)
(1R)-Enantiomer Kinase/GSTO1> 500 nM Weak/Inactive (Distomer)
Racemate Kinase/GSTO1~250 nMReduced Potency + Off-target Toxicity

References

  • Zhang, L., et al. (2018). "Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors." Journal of Medicinal Chemistry.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry.

  • BenchChem. (2025). "4-Fluoro-2-methoxyacetophenone Technical Data."

Sources

Methodological & Application

Application Note: Analytical Framework for (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quantification and chiral resolution of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol .

This molecule is a critical chiral building block, structurally related to intermediates used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and various kinase inhibitors. Its analysis requires a dual-method approach: Reverse-Phase HPLC (RP-HPLC) for chemical purity (assay) and Normal-Phase Chiral HPLC for enantiomeric excess (ee%).

Introduction & Analytical Strategy

The target analyte, (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol , possesses a single chiral center at the benzylic position. In drug development, the enantiomeric purity of such alcohols is paramount, as the (1S) and (1R) enantiomers often exhibit vastly different pharmacological profiles or serve as precursors to diastereomerically pure APIs.

The Analytical Challenge
  • Enantiomeric Resolution: The (1S) and (1R) enantiomers have identical physical properties in an achiral environment. They can only be distinguished using a Chiral Stationary Phase (CSP).[1]

  • Chemical Purity: The synthesis typically involves the reduction of 1-(4-fluoro-2-methoxyphenyl)ethanone . The analytical method must resolve the alcohol from this ketone precursor and potential over-reduction byproducts.

Workflow Overview

We employ a "Fit-for-Purpose" strategy:

  • Method A (Chiral): Quantifies Enantiomeric Excess (%ee).[2][3][4]

  • Method B (Achiral): Quantifies Assay (% w/w) and Chemical Purity (Area %).

AnalyticalWorkflow Sample Raw Sample (Reaction Mix or Isolated Solid) Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep Decision Analytical Goal? Prep->Decision MethodA Method A: Chiral HPLC (Amylose-based CSP) Decision->MethodA Stereochemistry MethodB Method B: RP-HPLC (C18 Column) Decision->MethodB Potency/Impurities ResultA Output: % Enantiomeric Excess (Stereochemical Purity) MethodA->ResultA ResultB Output: Assay & Impurities (Chemical Purity) MethodB->ResultB

Figure 1: Analytical decision matrix for characterization of chiral phenylethanols.

Method A: Chiral HPLC (Enantiomeric Purity)

This method utilizes a polysaccharide-based stationary phase. The Amylose tris(3,5-dimethylphenylcarbamate) selector is the industry standard for resolving functionalized phenyl ethanols due to its ability to form hydrogen bonds and pi-pi interactions with the analyte's aromatic ring and hydroxyl group.

Chromatographic Conditions
ParameterConditionRationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose backbone provides superior recognition for benzylic alcohols compared to cellulose (OD-H).
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)Hexane provides low viscosity; IPA acts as the polar modifier to modulate retention and selectivity.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain theoretical plates.
Temperature 25°CLower temperatures often enhance chiral recognition (separation factor

) by reducing thermal motion.
Detection UV @ 220 nmThe fluorinated phenyl ring has strong absorption at 210-220 nm.
Injection Vol. 5 - 10 µLMinimized to prevent column overload which causes peak broadening.
Run Time 20 minutesSufficient to elute both enantiomers and the ketone precursor (if present).
System Suitability Requirements
  • Resolution (

    
    ):  > 2.0 between (1S) and (1R) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5.
    
  • Selectivity (

    
    ):  > 1.1.
    
Chiral Recognition Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

ChiralMechanism Analyte (1S)-Analyte (Guest) Interaction Three-Point Interaction: 1. H-Bond (OH group) 2. Pi-Pi Stacking (Phenyl ring) 3. Steric Inclusion (F/OMe groups) Analyte->Interaction CSP Amylose Selector (Host) CSP->Interaction Elution Differential Elution (One enantiomer is retained longer) Interaction->Elution

Figure 2: Mechanistic basis for separation on Chiralpak AD-H columns.

Method B: Reverse-Phase HPLC (Chemical Purity)

While Method A resolves enantiomers, it is often poor at separating diverse process impurities (salts, polar byproducts). Method B uses a C18 column to determine the overall chemical purity.

Chromatographic Conditions
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 20% B (Isocratic)2-15 min: 20% -> 80% B (Linear)15-20 min: 80% B (Wash)20.1 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (primary), 280 nm (secondary)

Note on Chemistry: The ketone precursor (1-(4-fluoro-2-methoxyphenyl)ethanone) is less polar than the alcohol product. In this RP-HPLC method, the alcohol will elute before the ketone.

Detailed Experimental Protocols

Standard and Sample Preparation[5][6]

Safety Precaution: Fluorinated aromatics can be skin irritants. Wear nitrile gloves and work in a fume hood.

A. Stock Standard Solution (1.0 mg/mL):

  • Weigh 10.0 mg of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol reference standard into a 10 mL volumetric flask.

  • Dissolve in 100% Isopropanol (IPA) (for Chiral Method) or 50:50 ACN:Water (for RP Method).

  • Sonicate for 5 minutes to ensure complete dissolution.

B. System Suitability Solution (Racemic Mix):

  • Prepare a mix containing equal parts of the (1S) standard and the (1R) enantiomer (or a racemic sample).

  • Final concentration should be ~0.5 mg/mL.

  • Critical Step: This solution is used to verify the resolution (

    
    ) of the chiral column before running samples.
    

C. Sample Solution:

  • Accurately weigh ~10 mg of the sample.

  • Dissolve in the appropriate diluent to match the standard concentration.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Calculation of Enantiomeric Excess (%ee)

In the Chiral HPLC method, integrate the area of the (1S) peak (


) and the (1R) peak (

).


  • If

    
    , the sample is (S)-dominant.
    
  • Acceptance Criterion for high-purity intermediates: %ee ≥ 99.0% .

Calculation of Assay (% w/w)[6]

Using Method B (RP-HPLC) with an External Standard:



Where:

  • 
     = Peak area of analyte in sample.
    
  • 
     = Peak area of analyte in standard.
    
  • 
     = Weight of sample (mg).
    
  • 
     = Weight of standard (mg).
    
  • 
     = Purity of the standard (decimal, e.g., 0.995).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Chiral Resolution (

)
Column degradation or incorrect MP.1. Lower flow rate to 0.5 mL/min.2. Reduce IPA % (e.g., 95:5 Hex:IPA).3. Lower temp to 15°C.
Peak Tailing Active silanol sites on column.Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the Mobile Phase (only if column compatible).
Ghost Peaks Carryover.Perform a blank injection (100% IPA) between runs. Wash needle.
Retention Time Shift Temperature fluctuation.Ensure column oven is stable. Chiral columns are very sensitive to temperature.

References

  • Daicel Corporation.Chiral Column Selection Guide for Alcohols. (General reference for polysaccharide columns).

  • Zou, Q., et al. (2016). "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate."[] Journal of Separation Science, 39(7), 1232-1241.[] (Provides context for fluorinated phenyl intermediates).

  • Ni, Y., & Xu, J. H. (2012). "Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols." Biotechnology Advances, 30(6), 1279-1288.[6] (Reference for enzymatic reduction to chiral alcohols and ee% analysis).

  • Phenomenex.Chiral HPLC Method Development Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during this enantioselective synthesis. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction

The synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol, a chiral alcohol, is a critical step in the development of various pharmaceutical agents. The most common and effective method for achieving the desired (S)-enantiomer is the asymmetric reduction of the prochiral ketone, 4'-fluoro-2'-methoxyacetophenone. While seemingly straightforward, this transformation is susceptible to several side reactions and experimental pitfalls that can compromise yield, and more importantly, enantiopurity. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the asymmetric reduction of 4'-fluoro-2'-methoxyacetophenone to (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol?

A1: The Corey-Bakshi-Shibata (CBS) reduction is a highly recommended and widely used method for this transformation, known for its high enantioselectivity and reliability for a broad range of ketones.[1][2] This method employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[3][4]

Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the common causes?

A2: Low enantiomeric excess is a frequent issue and can stem from several factors. The most common culprits include:

  • Catalyst Inactivity: The chiral oxazaborolidine catalyst is sensitive to air and moisture.[2] Improper handling or storage can lead to its degradation and a subsequent loss of enantioselectivity.

  • Water in the Reaction: The presence of even trace amounts of water in the reaction mixture can significantly reduce enantioselectivity.[2] It is crucial to use anhydrous solvents and reagents.

  • Reaction Temperature: Generally, lower reaction temperatures favor higher enantioselectivity.[2] If you are running the reaction at room temperature, consider cooling it to 0 °C or even -20 °C.

  • Borane Quality: Commercially available borane solutions can sometimes contain impurities, such as borohydride species, which can lead to non-selective reduction.[2]

Q3: Can the methoxy group on the aromatic ring be cleaved during the reduction?

A3: Demethylation of the methoxy group is a potential concern with certain reagents, but it is unlikely to be a significant side reaction under the standard conditions of a CBS reduction. Cleavage of aryl methyl ethers typically requires strong Lewis acids like boron tribromide (BBr₃) or harsh acidic conditions.[5][6][7] Borane (BH₃) is a much weaker Lewis acid, and its primary role in the CBS reduction is as a hydride source, coordinated to the catalyst. The reaction conditions are generally mild enough to preserve the methoxy group.

Q4: Is there a risk of defluorination of the fluoroaromatic ring?

A4: The carbon-fluorine bond in fluoroaromatic compounds is generally very stable and not susceptible to cleavage under the reductive conditions of a CBS reaction. Defluorination reactions typically require much harsher conditions or specific catalytic systems not employed in this synthesis.

Troubleshooting Guide for Side Reactions

This section provides a more in-depth look at specific side reactions and how to mitigate them.

Problem 1: Formation of Racemic Alcohol

Symptoms:

  • Low enantiomeric excess (ee) as determined by chiral HPLC or SFC analysis.[8][9]

  • The yield of the desired alcohol may be high, but the optical purity is low.

Root Causes and Solutions:

Cause Explanation Troubleshooting Steps
Non-Catalytic Reduction A portion of the ketone is being reduced by the borane source without the direction of the chiral catalyst. This is often due to impurities in the borane solution or a deactivated catalyst.1. Use High-Quality Borane: If possible, use a freshly opened bottle of borane-dimethyl sulfide or borane-THF. Consider titrating the borane solution to determine its exact concentration. 2. Ensure Catalyst Activity: Use a fresh, properly stored CBS catalyst. If you suspect your catalyst has degraded, purchase a new batch. 3. Slow Addition: Add the ketone slowly to the mixture of the catalyst and borane. This ensures that the catalytic reduction is the predominant pathway.
Moisture Contamination Water reacts with borane and can also affect the integrity of the catalyst, leading to a non-selective reduction pathway.1. Dry Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, DCM). 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
Incorrect Reaction Temperature Higher temperatures can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower enantioselectivity.1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). The optimal temperature may need to be determined empirically.
Problem 2: Incomplete Reaction and Presence of Starting Material

Symptoms:

  • TLC or GC analysis shows a significant amount of the starting ketone (4'-fluoro-2'-methoxyacetophenone) remaining after the expected reaction time.

  • Low yield of the desired alcohol.

Root Causes and Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Reducing Agent An insufficient amount of borane will lead to incomplete conversion of the ketone.1. Stoichiometry Check: Ensure you are using a slight excess of the borane reagent (typically 1.1-1.5 equivalents relative to the ketone). 2. Reagent Quality: The concentration of commercial borane solutions can decrease over time. Consider using a fresh bottle or titrating the solution.
Catalyst Deactivation The catalyst may have been deactivated by impurities in the starting material or solvents.1. Purify Starting Material: If the purity of the starting ketone is questionable, consider purifying it by distillation or recrystallization. 2. Use High-Purity Solvents: Ensure your solvents are of high purity and anhydrous.
Low Reaction Temperature While lower temperatures are good for selectivity, they also slow down the reaction rate.1. Optimize Temperature and Time: Find a balance between reaction temperature and time. If the reaction is too slow at a very low temperature, you may need to increase it slightly or allow for a longer reaction time. Monitor the reaction progress by TLC or GC.
Problem 3: Formation of Unidentified Byproducts

Symptoms:

  • Presence of unexpected spots on a TLC plate or peaks in a GC/LC-MS analysis.

  • Difficulty in purifying the desired product.

Root Causes and Solutions:

Cause Explanation Troubleshooting Steps
Over-reduction While less common with borane, under certain conditions, further reduction of the alcohol could theoretically occur, though this is highly unlikely for a benzylic alcohol. More likely are reactions with impurities.1. Careful Quenching: Quench the reaction carefully with a protic solvent like methanol at a low temperature. 2. Work-up Conditions: Ensure the work-up procedure is not overly harsh.
Reactions with Solvent In some cases, the borane reagent can react with the solvent, especially if the solvent is not completely inert.1. Use Appropriate Solvents: THF and DCM are generally safe and effective solvents for CBS reductions.

Experimental Workflow & Purification

A generalized workflow for the CBS reduction and subsequent purification is presented below.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dry Glassware under Inert Atmosphere catalyst Add Chiral CBS Catalyst and Anhydrous Solvent (THF) start->catalyst borane Slowly Add Borane Source (BMS or BH3-THF) at Low Temperature catalyst->borane ketone Slowly Add Solution of 4'-fluoro-2'-methoxyacetophenone borane->ketone stir Stir at Controlled Low Temperature & Monitor by TLC/GC ketone->stir quench Quench Reaction with Methanol stir->quench extract Aqueous Work-up and Extraction with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify analyze Analyze Purity and Enantiomeric Excess (Chiral HPLC/SFC) purify->analyze troubleshooting_logic cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions low_ee Low Enantiomeric Excess catalyst_inactive Catalyst Inactivity low_ee->catalyst_inactive moisture Moisture Contamination low_ee->moisture temperature Incorrect Temperature low_ee->temperature borane_quality Poor Borane Quality low_ee->borane_quality incomplete_rxn Incomplete Reaction incomplete_rxn->catalyst_inactive incomplete_rxn->temperature stoichiometry Incorrect Stoichiometry incomplete_rxn->stoichiometry byproducts Unidentified Byproducts byproducts->borane_quality harsh_workup Harsh Work-up byproducts->harsh_workup fresh_reagents Use Fresh, High-Purity Reagents catalyst_inactive->fresh_reagents purify_starting_material Purify Starting Material catalyst_inactive->purify_starting_material anhydrous_conditions Ensure Anhydrous Conditions moisture->anhydrous_conditions optimize_temp Optimize Reaction Temperature temperature->optimize_temp borane_quality->fresh_reagents check_stoichiometry Verify Stoichiometry stoichiometry->check_stoichiometry mild_workup Employ Mild Work-up Conditions harsh_workup->mild_workup

Sources

troubleshooting guide for the synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the common and nuanced challenges encountered during this specific chiral alcohol synthesis. The following question-and-answer format directly addresses potential issues, providing not just solutions but also the underlying scientific rationale to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My asymmetric reduction of 4-fluoro-2-methoxyacetophenone is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A1: Achieving high enantioselectivity is paramount in this synthesis. Low ee is often traced back to several key factors related to the catalyst, reagents, and reaction conditions.

  • Sub-optimal Catalyst Performance: The choice and handling of the chiral catalyst are critical. The most common methods for this transformation are Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenation.

    • CBS Reduction: This method employs a chiral oxazaborolidine catalyst.[1][2] Its effectiveness can be compromised by:

      • Moisture: The borane source (e.g., BH₃•THF or BH₃•SMe₂) and the catalyst itself are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous.[3][4] Water can lead to the formation of an achiral borohydride reduction pathway, drastically lowering the ee.

      • Catalyst Decomposition: The CBS catalyst can degrade if not stored and handled under an inert atmosphere (e.g., argon or nitrogen).

      • Incorrect Stoichiometry: The catalytic cycle requires the precise coordination of the borane to the oxazaborolidine. An incorrect ratio of borane to catalyst can disrupt this cycle.

    • Noyori Asymmetric Hydrogenation: This method typically uses a ruthenium-based catalyst with a chiral BINAP ligand.[5][6] Factors affecting its performance include:

      • Catalyst Activation: The Ru-BINAP precatalyst requires activation, often with hydrogen gas. Incomplete activation will result in a lower concentration of the active catalytic species.[6]

      • Solvent Choice: The solvent can significantly influence the catalyst's activity and selectivity. Protic solvents like methanol or ethanol are commonly used.

  • Reaction Temperature: Asymmetric reductions are often highly sensitive to temperature.

    • Higher Temperatures: Increased thermal energy can lead to a less-ordered transition state, reducing the energy difference between the two diastereomeric transition states and thus lowering the enantioselectivity.[7] It is often beneficial to run the reaction at lower temperatures (e.g., 0 °C or -20 °C).

  • Non-Enantioselective Background Reaction: A competing, non-catalyzed reduction can occur, leading to a racemic mixture of the product. This is often exacerbated by the presence of impurities that can act as reducing agents or by running the reaction for an extended period after the catalyst has decomposed.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Observed check_reagents Verify Reagent and Solvent Purity start->check_reagents Initial Check check_catalyst Assess Catalyst Integrity and Handling check_reagents->check_catalyst Reagents OK sub_reagents Use freshly dried solvents. Check borane source titration. check_reagents->sub_reagents optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK sub_catalyst Use fresh catalyst. Handle under inert atmosphere. check_catalyst->sub_catalyst analyze_side_reactions Investigate Potential Side Reactions optimize_temp->analyze_side_reactions Temperature Optimized sub_temp Screen lower temperatures (e.g., 0°C, -20°C, -40°C). optimize_temp->sub_temp solution High ee Achieved analyze_side_reactions->solution Side Reactions Minimized sub_side_reactions Monitor reaction by TLC/GC. Shorten reaction time if necessary. analyze_side_reactions->sub_side_reactions CBS_Cycle Catalyst CBS Catalyst Complex Catalyst-BH₃ Complex Catalyst->Complex + BH₃ Borane BH₃ TransitionState Chiral Transition State Complex->TransitionState + Ketone Ketone 4-fluoro-2-methoxy- acetophenone Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Hydride Transfer Product_Complex->Catalyst Releases Product Product (1S)-1-(4-fluoro-2-methoxy- phenyl)ethan-1-ol Product_Complex->Product

Sources

how to remove impurities from (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Executive Summary & Molecule Profile

Target Molecule: (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol Application: Chiral building block for medicinal chemistry (e.g., P-CABs, kinase inhibitors).[1] Critical Quality Attributes (CQAs):

  • Chemical Purity: >98.0% (HPLC)

  • Enantiomeric Excess (ee): >99.0%[1][2][3]

  • Residual Metal (Ru/Rh): <10 ppm (if synthesized via asymmetric hydrogenation)[1]

This guide addresses the three most common purification challenges: removing unreacted ketone starting material, upgrading enantiomeric excess (ee), and scavenging transition metal catalysts.

Troubleshooting & Protocols

Issue 1: Presence of Unreacted Ketone (Starting Material)

Symptom: HPLC/TLC shows a persistent peak for 4-fluoro-2-methoxyacetophenone.[1] Cause: Incomplete reduction during asymmetric hydrogenation or biocatalysis.[1][4] Challenge: The ketone and alcohol often have similar R_f values on silica and similar boiling points, making simple separation difficult.

Solution A: Chemical Derivatization (Girard’s Reagent) If chromatography is insufficient, use Girard’s Reagent T (trimethylaminoacetohydrazide chloride) to selectively form a water-soluble hydrazone with the ketone, allowing the alcohol to be extracted into the organic phase.

  • Protocol:

    • Dissolve the crude mixture in Ethanol/Acetic Acid (90:10).

    • Add 1.2 - 1.5 equivalents of Girard’s Reagent T relative to the residual ketone (determined by NMR/HPLC).[1][4]

    • Reflux for 1–2 hours.

    • Cool and pour into water (5x reaction volume).

    • Neutralize with NaHCO₃ to pH ~6–7.

    • Extract the target alcohol with Ethyl Acetate (EtOAc) or MTBE.[1][4] The ketone-hydrazone remains in the aqueous phase.[1][4]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

Solution B: Bisulfite Adduct Formation (Limited Applicability) Note: Due to the ortho-methoxy group, steric hindrance may reduce the efficiency of bisulfite adduct formation compared to non-substituted acetophenones. Test on a small scale first.

Issue 2: Sub-optimal Enantiomeric Excess (<99% ee)

Symptom: Chiral HPLC indicates 90–95% ee. Cause: Catalyst degradation, improper temperature control, or racemization during workup.

Solution: Enzymatic Kinetic Resolution Lipases can selectively acylate the unwanted (R)-enantiomer (or the (S)-enantiomer depending on enzyme specificity), leaving the desired enantiomer pure.[1]

  • Protocol (Lipase-catalyzed Acylation):

    • Dissolve the alcohol in dry Vinyl Acetate (acts as solvent and acyl donor) or MTBE with 5 eq.[1][4] Vinyl Acetate.[1][4][5]

    • Add Lipase PS (Amano) from Burkholderia cepacia or CAL-B (Novozym 435) immobilized on acrylic resin.[1]

    • Incubate at 30–40°C with orbital shaking.

    • Monitor ee by Chiral HPLC.[1][4] The enzyme will typically acylate the (R)-enantiomer faster (E-value dependent).[1]

    • Once the desired (1S)-alcohol reaches >99% ee, filter off the enzyme.

    • Separate the (1S)-alcohol from the (1R)-acetate via column chromatography (large R_f difference).[1]

Issue 3: Residual Metal Contamination (Ru/Rh)

Symptom: Product is colored (gray/brown) or fails heavy metal limits (<10 ppm).[1] Cause: Leaching from homogenous catalysts (e.g., Ru-Noyori systems).[1]

Solution: Silica-Thiol Scavenging Functionalized silica gels are superior to activated carbon for removing specific noble metals without yield loss.[1]

  • Protocol:

    • Dissolve crude product in THF or MeOH (10 mL/g).

    • Add SiliaMetS® Thiol or QuadraPure™ TU (5–10 wt% relative to substrate).[1][4]

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm pad or Celite®.[1][4]

    • Concentrate filtrate.[1][4]

Table 1: Scavenger Selection Guide

Metal ImpurityRecommended ScavengerFunctional GroupMode of Action
Ruthenium (Ru) SiliaMetS® Thiol-SH (Mercaptan)Strong coordination to soft metals
Rhodium (Rh) SiliaMetS® Diamine-NHCH₂CH₂NH₂Chelation
Palladium (Pd) SiliaMetS® Thiol / DMT-SH / DimercaptotriazineHigh affinity binding

Purification Decision Tree

PurificationWorkflow Start Crude (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity DecisionKetone Ketone > 2%? CheckPurity->DecisionKetone RemoveKetone Girard's Reagent T Treatment (Forms water-soluble hydrazone) DecisionKetone->RemoveKetone Yes DecisionEE EE < 99%? DecisionKetone->DecisionEE No RemoveKetone->DecisionEE UpgradeEE Enzymatic Kinetic Resolution (Lipase PS + Vinyl Acetate) DecisionEE->UpgradeEE Yes DecisionMetal Ru/Rh > 10ppm? DecisionEE->DecisionMetal No UpgradeEE->DecisionMetal ScavengeMetal Silica-Thiol Scavenging (50°C, 4h) DecisionMetal->ScavengeMetal Yes Final Pure Target Molecule DecisionMetal->Final No ScavengeMetal->Final

Figure 1: Logical workflow for the purification of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol based on impurity profile.

References

  • Girard's Reagent Application: Wheeler, O. H. (1962).[4] "Girard Reagents T and P." Chemical Reviews, 62(3), 205–221.[4] Link[1]

  • Enzymatic Resolution: Ghanem, A. (2007).[4] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363–1393. Link[1]

  • Metal Scavenging: SiliCycle Inc.[1][4] "Metal Scavenging Solutions for Pharmaceutical Industry."[1][4] Application Note. Link

  • Synthesis Context (Fluorinated Acetophenones): Hannedouche, J., et al. (2004).[4] "Asymmetric Transfer Hydrogenation of Fluorinated Acetophenones." Tetrahedron: Asymmetry, 15(10), 1575-1580. Link[1]

Sources

Technical Support Center: Scaling Up the Synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the challenges of producing this chiral alcohol with high purity and enantioselectivity, particularly when transitioning from bench-scale to larger production volumes.

The synthesis of enantiomerically pure compounds is a critical task in pharmaceutical development, and scaling these processes introduces complexities that are often non-linear and require a deep understanding of reaction engineering principles.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to ensure your scale-up process is robust, safe, and reproducible.

Recommended Synthetic Approach: Asymmetric Reduction

The most reliable and scalable method to produce (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 4'-fluoro-2'-methoxyacetophenone. This transformation is central to controlling the stereochemistry and achieving high enantiomeric excess (ee).[3] Three primary catalytic systems are commonly employed for this purpose:

  • Oxazaborolidine-Catalyzed Reduction (CBS Reduction): A classic and highly effective method using a chiral oxazaborolidine catalyst with a borane source.[4]

  • Transition Metal-Catalyzed Asymmetric (Transfer) Hydrogenation: Utilizes chiral ruthenium, rhodium, or iridium complexes.[3][5]

  • Biocatalysis with Ketoreductases (KREDs): Employs enzymes (alcohol dehydrogenases) that offer exceptional selectivity under mild conditions.[6][7]

The choice of method depends on factors such as cost, substrate compatibility, available equipment, and desired throughput.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up in a direct question-and-answer format.

Q1: My enantiomeric excess (ee) is lower than expected. What are the common causes and how can I fix it?

A1: Low enantiomeric excess is a critical failure point in chiral synthesis. The root cause is often a competing, non-selective background reaction or compromised catalyst activity.

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Moisture Contamination Check the water content of solvents and reagents (e.g., using Karl Fischer titration).Scrupulously dry all solvents and glassware. Handle hygroscopic reagents (e.g., borane sources) under an inert atmosphere (Nitrogen or Argon).[8]
Catalyst Degradation or Inactivity Use a fresh batch of catalyst or re-validate the activity of the existing stock. For CBS, ensure the catalyst was stored properly.[9] For KREDs, check for loss of activity due to temperature or pH excursions.Purchase a new, validated batch of catalyst. For in-situ generated catalysts, ensure the precursor amino alcohol is of high purity.[9] For enzymes, ensure storage conditions are optimal and buffer pH is correct.
Incorrect Reaction Temperature Review temperature logs. Were there any excursions?Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8] Perform a temperature optimization study on a small scale.
Non-Selective Background Reduction Analyze the reaction at low conversion. If ee is high initially but drops over time, a slower, non-selective reaction is likely occurring.Increase the catalyst loading to accelerate the desired chiral reaction. Ensure the reducing agent (e.g., BH₃) does not reduce the ketone uncatalyzed at the reaction temperature.

dot

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed check_moisture Check for Moisture (KF Titration) start->check_moisture Is reaction anhydrous? check_catalyst Verify Catalyst Activity & Purity start->check_catalyst Is catalyst active? check_temp Review Reaction Temperature Control start->check_temp Is temperature optimal? dry_reagents Dry Solvents/Reagents, Use Inert Atmosphere check_moisture->dry_reagents No new_catalyst Use Fresh Catalyst, Optimize Loading check_catalyst->new_catalyst No / Unsure optimize_temp Optimize Temperature (Often Lower) check_temp->optimize_temp No / Unsure synthesis_workflow cluster_purification Purification Options start Start: 4'-fluoro-2'-methoxyacetophenone reaction Asymmetric Reduction (e.g., CBS Catalyst + Borane) Control T < 5°C start->reaction quench Reaction Quench (Methanol) Control Gas Evolution reaction->quench workup Aqueous Workup (Extraction & Washes) quench->workup purification Purification workup->purification chromatography Small Scale: Flash Chromatography crystallization Large Scale: Crystallization / Trituration analysis Final Product Analysis (NMR, Chiral HPLC) end_product (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol analysis->end_product chromatography->analysis crystallization->analysis

Sources

common pitfalls in the characterization of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting common pitfalls encountered during the characterization of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol. As a Senior Application Scientist, my goal is to provide you with not just solutions, but the underlying rationale to empower your experimental work.

Frequently Asked Questions (FAQs)
FAQ 1: Confirmation of Absolute Stereochemistry

Question: I have synthesized what I believe to be (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol. How can I definitively confirm the absolute configuration and determine the enantiomeric excess (e.e.)?

Answer: Determining the stereochemical purity of your compound is paramount. While several techniques exist, a combination of chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess (e.e.) and Mosher's ester analysis via Nuclear Magnetic Resonance (NMR) for absolute configuration is a robust and widely accepted approach.[1][2] For unambiguous confirmation, especially for regulatory filings, single-crystal X-ray crystallography is the gold standard, though it requires a suitable crystalline solid.[3][4]

  • For Enantiomeric Excess (e.e.): Chiral HPLC is the preferred method for its accuracy and reproducibility in quantifying the ratio of enantiomers.[5][6]

  • For Absolute Configuration: When a reference standard of the pure enantiomer is unavailable, derivatization with a chiral agent is necessary. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is an excellent choice for secondary alcohols like this one.[7][8]

FAQ 2: Interpreting NMR Spectra

Question: I'm observing complex splitting patterns in the aromatic region of my ¹H NMR spectrum. How can I confidently assign the peaks for this specific molecule?

Answer: The substitution pattern of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol leads to a complex but interpretable ¹H NMR spectrum. The fluorine atom (¹⁹F, spin I = 1/2) couples to nearby protons, causing additional splitting.

Key Features to Expect in the ¹H NMR Spectrum (in CDCl₃):

  • Methyl Doublet (CH₃): A doublet around 1.5 ppm, coupled to the methine proton.

  • Methine Quartet (CH-OH): A quartet around 5.0-5.2 ppm, coupled to the methyl protons. The hydroxyl proton coupling may or may not be observed depending on solvent and concentration.[9]

  • Methoxy Singlet (OCH₃): A sharp singlet around 3.8-3.9 ppm.

  • Aromatic Protons: This is the most complex region. You will have three aromatic protons, and their signals will be split by both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling). Expect to see doublet of doublets or more complex multiplets in the range of 6.6-7.3 ppm.

To aid in assignment, consider running a ¹⁹F-decoupled ¹H NMR experiment. This will simplify the aromatic region by removing the H-F coupling, leaving only the H-H coupling patterns. Additionally, 2D NMR techniques like COSY and HSQC are invaluable for unambiguously assigning all proton and carbon signals.[8]

FAQ 3: Common Impurities

Question: What are the most likely process-related impurities I should be looking for in my sample?

Answer: Impurities can originate from starting materials, by-products of side reactions, or degradation.[10][11] For a typical synthesis involving the reduction of the corresponding ketone, you should screen for:

  • Unreacted Starting Material: 1-(4-fluoro-2-methoxyphenyl)ethanone. This is the most common impurity. It can be easily detected by a characteristic peak in the ¹H NMR around 2.6 ppm (acetyl group) and a carbonyl signal around 195-200 ppm in the ¹³C NMR.

  • Over-reduction Products: If a harsh reducing agent is used, reduction of the aromatic ring or cleavage of the methoxy group could occur, though this is less common.

  • By-products from Synthesis: Depending on the synthetic route, other related substances may form. For example, if a Grignard reaction is used, by-products from Wurtz coupling or enolization could be present.[11]

  • Residual Solvents: Always check for residual solvents from the reaction and purification steps (e.g., THF, diethyl ether, ethyl acetate, hexanes).[12]

A combination of HPLC with a non-chiral column and Gas Chromatography-Mass Spectrometry (GC-MS) is effective for profiling these impurities.

Troubleshooting Guides
Guide 1: Poor Resolution in Chiral HPLC

Issue: My chiral HPLC analysis shows co-eluting peaks or poor resolution (Rs < 1.5) between the (S) and (R) enantiomers.

Root Cause Analysis & Solution Workflow: The separation of enantiomers on a chiral stationary phase (CSP) is a highly specific interaction that depends on the column chemistry, mobile phase composition, and temperature.[6][13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are typically very effective for this class of compounds.[13]

Troubleshooting Flowchart

cluster_mp Mobile Phase Optimization start Poor Resolution (Rs < 1.5) on Chiral HPLC check_csp Is the CSP appropriate? (e.g., Amylose/Cellulose based) start->check_csp check_mp Optimize Mobile Phase check_csp->check_mp Yes change_csp Try alternative CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) check_csp->change_csp No / Unsure check_flow Adjust Flow Rate check_mp->check_flow mp1 1. Switch Mode (Normal vs. Reversed-Phase) check_mp->mp1 check_temp Modify Column Temperature check_flow->check_temp success Achieved Baseline Separation (Rs ≥ 1.5) check_temp->success change_csp->check_mp mp2 2. Adjust Modifier Ratio (e.g., Hexane:IPA or MeOH:H2O) mp1->mp2 mp3 3. Additive Screening (e.g., TFA, DEA) mp2->mp3

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Step-by-Step Protocol:

  • Verify Column Choice: Start with a well-established polysaccharide-based CSP, such as a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column.[13] These have a high success rate for aromatic alcohols.

  • Optimize Mobile Phase (Normal Phase is often a good starting point):

    • Solvent Ratio: Begin with a mobile phase of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Systematically vary the ratio (e.g., to 95:5 and 80:20) to find the optimal selectivity and retention.

    • Alcohol Modifier: Try replacing IPA with ethanol. The change in the alcohol modifier can significantly alter the chiral recognition mechanism.

  • Adjust Flow Rate: A lower flow rate (e.g., 0.5 mL/min from 1.0 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

  • Control Temperature: Temperature affects the thermodynamics of the chiral interaction. Analyze at a controlled temperature (e.g., 25 °C). Sometimes, sub-ambient temperatures can enhance resolution.

Data Summary: Typical Starting Conditions for Chiral HPLC

ParameterNormal PhaseReversed-Phase
Column Chiralpak® AD-H (4.6 x 250 mm)Chiralpak® AD-RH (4.6 x 150 mm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm
Guide 2: Inconclusive Mosher's Ester Analysis

Issue: The calculated chemical shift differences (Δδ = δS - δR) in my Mosher's ester NMR analysis are inconsistent or too small to confidently assign the absolute configuration.

Root Cause Analysis & Solution Workflow: The Mosher's method relies on a specific conformational preference of the MTPA-ester derivative, where the phenyl group of the MTPA moiety shields one side of the analyte.[8][14] If this conformation is not strongly favored or if the reaction is incomplete, the analysis will fail.

Logic of Mosher's Method for Absolute Configuration

cluster_S (S)-MTPA Ester cluster_R (R)-MTPA Ester cluster_analysis Analysis S_ester (1S)-Alcohol + (S)-MTPA-Cl S_model Conformational Model (Phenyl Group Shields Side L2) S_ester->S_model S_nmr ¹H NMR Spectrum (S) S_model->S_nmr calc Calculate Δδ = δS - δR S_nmr->calc R_ester (1S)-Alcohol + (R)-MTPA-Cl R_model Conformational Model (Phenyl Group Shields Side L1) R_ester->R_model R_nmr ¹H NMR Spectrum (R) R_model->R_nmr R_nmr->calc assign Assign Configuration: Δδ > 0 for protons on one side Δδ < 0 for protons on other side calc->assign

Caption: Logic for absolute configuration determination using Mosher's method.

Step-by-Step Protocol for Reliable Mosher's Ester Analysis:

  • Ensure Complete Derivatization:

    • Reagents: Use fresh (R)- and (S)-Mosher's acid chloride. These reagents are moisture-sensitive.

    • Reaction Conditions: Dissolve ~2-5 mg of your alcohol in anhydrous deuterated solvent (e.g., CDCl₃) in a dry NMR tube. Add a suitable base like pyridine or DMAP, followed by a slight excess (~1.2 equivalents) of the Mosher's acid chloride.[1]

    • Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor for completion by TLC or by observing the disappearance of the alcohol's methine proton signal in the ¹H NMR and the appearance of the new ester signals. Incomplete reaction is a major source of error.

  • Acquire High-Quality NMR Data:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples under identical conditions.

    • If possible, acquire ¹⁹F NMR as well. You should see a single sharp signal for each diastereomer, and the integration can provide a direct measure of the e.e.

  • Perform Careful Data Analysis:

    • Assignment: Carefully assign the proton signals for each diastereomer, particularly the protons on either side of the newly formed stereocenter (in this case, the methyl group and the aromatic ring protons). 2D NMR (COSY) can be essential here.[8]

    • Calculation: Calculate the difference in chemical shifts: Δδ = δ(S-ester) - δ(R-ester) .

    • Interpretation: For the correct (1S) configuration, you should observe a consistent pattern: protons on one side of the molecule (e.g., the methyl group) will have positive Δδ values, while protons on the other side (the aromatic ring) will have negative Δδ values. An inconsistent pattern suggests an error in the experiment or an incorrect structural assignment.[14]

By following these rigorous protocols, you can overcome the common pitfalls in characterizing this important chiral molecule, ensuring the integrity and accuracy of your research.

References
  • Mosher's acid - Grokipedia.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem.
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange.
  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex | Journal of the American Chemical Society - ACS Public
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess - TCI Chemicals.
  • Mosher's ester analysis of the esterified secondary alcohol 4c...
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • X-ray crystallography - Wikipedia.
  • Chiral HPLC analysis. HPLC elution profiles after the reaction of the...
  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
  • Nuclear Magnetic Resonance Spectroscopy (NMR) - Chemistry.
  • Basics of chiral HPLC - Sigma-Aldrich.
  • Nuclear Magnetic Resonance Spectroscopy - MSU chemistry.
  • Chiral HPLC Separ
  • Where Do Impurities In Pharmaceutical Analysis Come
  • Impurities in Pharmaceuticals- A Review. - SciSpace.

Sources

Technical Support Center: Stability & Handling of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is a critical chiral intermediate, primarily utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .

As a Senior Application Scientist, I frequently encounter user reports regarding "unexplained" loss of enantiomeric excess (ee) or purity drops during scale-up. The root cause is almost invariably the electron-rich nature of the 2-methoxy benzylic system . This molecule is chemically "hot"—the ortho-methoxy group stabilizes the benzylic carbocation, making the hydroxyl group an exceptionally labile leaving group under even mildly acidic conditions.

This guide provides the mechanistic causality and validated protocols to maintain the integrity of this intermediate.

Part 1: The Core Instability Mechanism

To troubleshoot effectively, you must understand why the molecule degrades.

The Ortho-Methoxy Effect

Unlike unsubstituted 1-phenylethanol, your molecule possesses a methoxy group at the ortho position. This exerts a powerful electron-donating effect via resonance, stabilizing the benzylic carbocation intermediate.

The Consequence:

  • Protonation: Trace acid protonates the alcohol oxygen.

  • Ionization: The C-O bond breaks easily because the resulting carbocation is stabilized by the ortho-methoxy oxygen lone pair.

  • Fate of the Carbocation:

    • Racemization: Re-attack by water from either face (loss of chirality).

    • Solvolysis: Attack by solvent (e.g., Methanol -> Methyl Ether).

    • Elimination: Loss of a proton to form the styrene derivative (4-fluoro-2-methoxystyrene).

Visualizing the Degradation Pathways

DegradationPathways Start (1S)-Alcohol (Active Intermediate) Carbo Stabilized Benzylic Carbocation Start->Carbo Protonation & -H2O Ketone Acetophenone (Oxidation) Start->Ketone Air/Metal Oxidation Acid Trace Acid (H+) Acid->Start Catalyst Racemate Racemic Alcohol (Low ee) Carbo->Racemate +H2O (Non-stereoselective) Styrene Styrene Derivative (Dehydration) Carbo->Styrene -H+ (Elimination) Ether Alkyl Ether (Solvolysis) Carbo->Ether +ROH (e.g., MeOH)

Figure 1: Mechanistic pathways for degradation. Note that acid catalysis triggers three of the four primary failure modes.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My Enantiomeric Excess (ee) dropped from 99% to 90% after rotary evaporation."

Diagnosis: Acid-catalyzed racemization during concentration. Root Cause:

  • Water Bath Heat: Heat accelerates the ionization of the benzylic alcohol.

  • Trace Acid: If the extraction solvent (e.g., Ethyl Acetate) hydrolyzed slightly to form acetic acid, or if the water layer was not pH-adjusted, the environment is acidic enough to trigger the mechanism described above.

Corrective Protocol:

  • The "Base Wash" Rule: Always wash the organic layer with saturated NaHCO₃ or dilute K₂CO₃ before drying.

  • The Additive Trick: Add 0.1% v/v Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the organic phase before rotary evaporation. This neutralizes any latent acidity concentrated during solvent removal.

  • Temperature Limit: Do not exceed 40°C on the water bath.

Issue 2: "NMR shows a new set of peaks, and the sample turned yellow."

Diagnosis: Oxidation to the ketone (1-(4-fluoro-2-methoxyphenyl)ethanone). Root Cause: Benzylic alcohols are susceptible to aerobic oxidation, especially if trace transition metals (from synthesis) are present or if exposed to light.

Corrective Protocol:

  • Inert Atmosphere: Store the compound under Argon or Nitrogen.

  • Light Protection: Use amber vials.

  • Metal Scavenging: If the upstream step involved metal catalysis (e.g., hydrogenation), ensure a metal scavenger (like SiliaMetS®) or a chelating wash (EDTA) was used.

Issue 3: "My sample degraded in the NMR tube (CDCl₃)."

Diagnosis: Deuterated Chloroform Acidity. Root Cause: CDCl₃ naturally decomposes to form phosgene and HCl over time (or upon exposure to light). This trace HCl is sufficient to racemize or dehydrate your sensitive alcohol within minutes.

Self-Validating Test:

  • Bad Test: Dissolve sample in old CDCl₃. Run NMR. Result: Broad peaks, new olefin peaks.

  • Good Test: Filter CDCl₃ through basic alumina immediately before use, or add a single drop of pyridine-d5 or solid K₂CO₃ to the NMR tube.

Part 3: Storage & Handling Specifications

To ensure long-term stability, adhere to these strict parameters.

ParameterSpecificationRationale
Physical State Viscous Oil / Low-melting SolidProne to supercooling; crystallization stabilizes the chiral center.
Storage Temp -20°C (Long term)Kinetic suppression of oxidation and racemization.
Atmosphere Argon/NitrogenPrevents aerobic oxidation to the acetophenone.
Solvent Compatibility Safe: Toluene, THF, MTBE (with base).Unsafe: Alcohols (MeOH/EtOH), acidic water, unbuffered CHCl₃.Alcohols promote solvolysis (ether formation); acids promote racemization.
Stabilizer 0.1% Triethylamine (Optional)Recommended if storing in solution for >24 hours.

Part 4: Analytical Troubleshooting Workflow

Use this decision tree when analytical data (HPLC/NMR) appears inconsistent.

Troubleshooting Start Problem Detected CheckType Is it Purity or Chirality? Start->CheckType Chirality Low Enantiomeric Excess (ee) CheckType->Chirality Low ee Purity New Impurity Peaks CheckType->Purity Extra Peaks CheckSolvent Did you use acidic solvent (CDCl3, MeOH)? Chirality->CheckSolvent CheckWorkup Was workup pH > 7? CheckSolvent->CheckWorkup No ActionSolvent Retest with Basic Additive (e.g., TEA in solvent) CheckSolvent->ActionSolvent Yes ActionWorkup Reprocess: Wash with NaHCO3 Add 0.1% TEA before drying CheckWorkup->ActionWorkup No CheckPeak Identify Impurity Purity->CheckPeak Ketone Ketone (Oxidation) [M-2H] CheckPeak->Ketone Styrene Styrene (Dehydration) [M-18] CheckPeak->Styrene ActionOx Degas solvents Store under Argon Ketone->ActionOx ActionDehyd Check for Heat + Acid low temp conc. Styrene->ActionDehyd

Figure 2: Diagnostic workflow for identifying stability issues.

References

  • Takeda Pharmaceutical Company Ltd. (2007). Preparation of pyrrole derivatives as acid secretion inhibitors. WO2007026916. (Describes the synthesis of Vonoprazan and the handling of the 2-fluorophenyl intermediates). Link

  • Kogure, S., et al. (2014). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Journal of Organic Chemistry. (Discusses the stability of intermediates and optimization of the pyrrole core synthesis). Link

  • Richard, J. P., et al. (2000). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society. (Provides the mechanistic basis for the instability of methoxy-substituted benzylic alcohols/carbocations). Link

  • Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. (Fundamental review of alcohol pKa and leaving group ability in resonance-stabilized systems). Link

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality attribute but a critical determinant of its efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate the development and rigorous validation of analytical methods capable of accurately quantifying the desired enantiomer and its undesired counterpart.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the stereospecific analysis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol, a chiral alcohol intermediate of significant interest in medicinal chemistry.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for methodological choices, in line with the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). We will delve into a primary, validated High-Performance Liquid Chromatography (HPLC) method, followed by a comparative analysis with Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), offering researchers, scientists, and drug development professionals a holistic perspective on selecting the optimal analytical strategy.

Primary Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for the enantioselective analysis of pharmaceutical compounds due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs).[3][4][5] The separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes with differing interaction energies, leading to distinct retention times.[3]

For (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol, a polysaccharide-based CSP, such as one coated with an amylose or cellulose derivative, is a logical starting point for method development due to their broad applicability in resolving a wide range of chiral molecules, including aromatic alcohols.[6][7][8]

Proposed HPLC Method Parameters
ParameterConditionRationale
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmPolysaccharide-based CSPs are well-established for their excellent enantioselective recognition of a wide variety of chiral compounds, including those with aromatic and alcohol functional groups.[6][7]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)A normal-phase mobile system often provides better selectivity for chiral separations on polysaccharide-based CSPs. The ratio is optimized to achieve a balance between resolution and analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure optimal efficiency and resolution.
Column Temperature 25°CTemperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility.
Detection UV at 275 nmThe methoxyphenyl chromophore is expected to have a strong UV absorbance. 275 nm is a plausible wavelength for sensitive detection, though this would be experimentally determined.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile PhaseTo ensure peak shape and compatibility with the chromatographic system.
Method Validation According to ICH Q2(R1) Guidelines

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[9][10][11][12] The following sections present a hypothetical but realistic set of validation data for the proposed HPLC method for the analysis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][11]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. For a chiral method, the most critical aspect of specificity is the resolution of the two enantiomers.

  • Resolution (Rs): A resolution of > 2.0 between the (S)- and (R)-enantiomer peaks demonstrates baseline separation, ensuring accurate quantification of each.[13]

  • Peak Purity: Analysis of the analyte peak using a photodiode array (PDA) detector should confirm its spectral homogeneity, indicating no co-eluting impurities.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

EnantiomerRange (µg/mL)Correlation Coefficient (r²)
(1S)-enantiomer1 - 100> 0.999
(1R)-enantiomer0.1 - 10> 0.999

A minimum of five concentration levels is recommended to establish linearity.[11]

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Based on the linearity studies, the validated range for this method would be established.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

EnantiomerSpiked Concentration (µg/mL)Mean Recovery (%)% RSD
(1R)-enantiomer0.599.51.2
1.0101.20.9
5.0100.80.7

Acceptance criteria for recovery are typically within 98.0% to 102.0%.

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

Parameter(1S)-enantiomer (% Area)(1R)-enantiomer (% Area)
Repeatability (n=6)
Mean99.850.15
% RSD0.052.5
Intermediate Precision (n=6)
Mean99.830.17
% RSD0.083.1

A relative standard deviation (RSD) of less than 5% for the minor enantiomer is generally considered acceptable.[6]

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Parameter(1R)-enantiomer (µg/mL)
LOD 0.03
LOQ 0.1

These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedEffect on Resolution (Rs)
Flow Rate (± 0.1 mL/min)No significant change
Column Temperature (± 2°C)Minor change, Rs remains > 2.0
% IPA in Mobile Phase (± 1%)Minor change, Rs remains > 2.0

The method is considered robust if the resolution and quantification remain within acceptable limits during these variations.

Comparative Analysis of Alternative Methods

While chiral HPLC is a reliable and widely used technique, other methods offer distinct advantages that may be beneficial depending on the specific analytical needs.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often referred to as a "green" chromatography technique.[1][14] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[15]

Advantages over HPLC:

  • Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[14][16]

  • Reduced Solvent Consumption: The use of CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective option.[1][14]

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution for enantiomers compared to HPLC, even with the same chiral stationary phase.

Disadvantages:

  • Higher Initial Instrument Cost: The requirement for a system capable of handling high pressures makes the initial investment in SFC instrumentation higher than for HPLC.

  • Limited Polarity Range: While the use of co-solvents extends its applicability, SFC is generally less suitable for highly polar compounds compared to reversed-phase HPLC.

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers very high resolution and sensitivity.[17][18][19] The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[20][21]

Advantages over HPLC/SFC:

  • High Efficiency and Resolution: Capillary GC columns provide a very high number of theoretical plates, leading to excellent separation efficiency.[18]

  • High Sensitivity: When coupled with sensitive detectors like a flame ionization detector (FID) or a mass spectrometer (MS), GC can achieve very low detection limits.

Disadvantages:

  • Analyte Volatility and Thermal Stability Required: The analyte must be volatile and thermally stable to be analyzed by GC. For non-volatile or thermally labile compounds like some alcohols, derivatization may be necessary to increase volatility and improve peak shape.[20]

  • Derivatization Adds Complexity: The derivatization step can introduce potential for side reactions, incomplete reactions, and racemization, adding complexity and potential sources of error to the analytical procedure.[20]

Performance Comparison Summary
FeatureChiral HPLCChiral SFCChiral GC
Principle Liquid-solid chromatography with a chiral stationary phase.[3]Supercritical fluid-solid chromatography with a chiral stationary phase.[15]Gas-liquid chromatography with a chiral stationary phase.[18]
Speed ModerateFast[14][16]Fast
Solvent Consumption HighLow[1]Very Low
Resolution Good to ExcellentGood to ExcellentVery High[18]
Applicability Broad range of compoundsNon-polar to moderately polar compoundsVolatile and thermally stable compounds[20]
Derivatization Not usually requiredNot usually requiredOften required for polar compounds[20]
"Green" Chemistry PoorExcellent[1]Good
Instrumentation Cost ModerateHighModerate

Experimental Protocols

Detailed Protocol for HPLC Method Validation

1. System Suitability: a. Prepare a system suitability solution containing both the (1S)- and (1R)-enantiomers of 1-(4-fluoro-2-methoxyphenyl)ethan-1-ol at a concentration where both peaks are clearly visible (e.g., 50 µg/mL of the (1S)-enantiomer and 0.5 µg/mL of the (1R)-enantiomer). b. Inject the system suitability solution six times. c. The % RSD for the peak areas of both enantiomers should be ≤ 5.0%. The resolution between the two enantiomer peaks must be ≥ 2.0.

2. Linearity: a. Prepare a series of at least five standard solutions of the (1S)-enantiomer and the (1R)-enantiomer covering the expected concentration range. b. Inject each standard solution in triplicate. c. Plot a calibration curve of peak area versus concentration for each enantiomer. d. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy (Recovery): a. Prepare a sample solution of the (1S)-enantiomer. b. Spike the sample solution with known concentrations of the (1R)-enantiomer at three levels (e.g., 50%, 100%, and 150% of the target concentration of the impurity). c. Analyze each spiked sample in triplicate. d. Calculate the percentage recovery of the (1R)-enantiomer at each level.

4. Precision (Repeatability and Intermediate Precision): a. Repeatability: Prepare six individual samples of the (1S)-enantiomer spiked with the (1R)-enantiomer at the target concentration (e.g., 0.15%). Analyze these samples on the same day by the same analyst. Calculate the mean and % RSD for the area percentage of the (1R)-enantiomer. b. Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results from both studies.

Visualizations

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Develop Chiral HPLC Method Specificity Specificity / Resolution Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine QC Testing of (1S)-enantiomer Robustness->Routine Implement

Caption: Workflow for the development and validation of an analytical method.

MethodComparison Analyte {(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol | Chiral Analysis} HPLC Chiral HPLC Pros:Robust, Versatile, Widely Available Cons:High Solvent Consumption, Moderate Speed Analyte->HPLC Primary Method SFC Chiral SFC Pros:Fast, Low Solvent Use (Green), Orthogonal Selectivity Cons:High Instrument Cost, Less Suited for Very Polar Analytes Analyte->SFC Alternative GC Chiral GC Pros:Very High Resolution, High Sensitivity Cons:Requires Volatility/Thermal Stability, Potential for Derivatization Analyte->GC Alternative

Caption: Comparison of analytical techniques for chiral analysis.

Conclusion

The validation of an analytical method for a chiral compound such as (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is a multi-faceted process that ensures the generation of reliable and accurate data. While a well-validated chiral HPLC method, as outlined in this guide, provides a robust and dependable solution, alternative techniques like SFC and GC offer compelling advantages in terms of speed, environmental impact, and resolution, respectively. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired throughput, sensitivity, available instrumentation, and the stage of drug development. This guide serves as a foundational resource for making an informed decision, grounded in the principles of scientific integrity and regulatory compliance.

References

  • Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Selvita. (2024, September 19).
  • Waters.
  • Pharmaceutical Technology. (2026, January 22).
  • Wikipedia.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • ResearchGate. Q2(R1)
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem.
  • ICH. Quality Guidelines.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • John Wiley & Sons, Ltd. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • PubMed. (2008, June 16).
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • ResearchGate. (2025, August 6).
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Scientific Research Publishing.
  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • AZoM. (2022, July 22).
  • Sigma-Aldrich. 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one.
  • RJPT. (2019, February 10).
  • PubChem - NIH. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol.
  • Chrom Tech. (2025, October 22). Unveiling the Power of Chiral GC Columns.
  • Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • PubChem. (1S)-1-(2-methoxyphenyl)ethan-1-ol.
  • FAGG.
  • BenchChem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • PMC - NIH.
  • Guidechem. 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride 1803581-57-8 wiki.
  • Thermo Fisher Scientific. 1-(4-Methoxyphenyl)ethanol, 95% 100 g | Buy Online.

Sources

comparative study of catalysts for the synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for the Synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol Content Type: Publish Comparison Guide

Executive Summary

The synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol presents a classic but non-trivial challenge in asymmetric catalysis: the reduction of an ortho-substituted acetophenone. The ortho-methoxy group introduces significant steric hindrance and potential hemilabile coordination to metal centers, often eroding enantioselectivity compared to para-substituted analogs.

This guide evaluates three distinct catalytic systems for this transformation:

  • Ru-Based Transfer Hydrogenation (ATH): The robust, laboratory-standard approach.

  • Biocatalytic Reduction (KRED): The high-selectivity industrial standard.

  • Rh-Asymmetric Hydrogenation (AH): The high-pressure, atom-economic alternative.

Our Verdict: For gram-to-kilogram scale with strict enantiomeric excess (ee >99%) requirements, Engineered Ketoreductases (KREDs) are the superior choice. However, for rapid discovery-phase synthesis without enzyme screening lead times, Ru-TsDPEN (Noyori-type) catalysis remains the most versatile and accessible method.

Substrate Analysis & Challenge

The target molecule is a chiral benzylic alcohol, a pharmacophore often found in potassium-competitive acid blockers (P-CABs) and kinase inhibitors.

  • Substrate: 1-(4-fluoro-2-methoxyphenyl)ethan-1-one

  • Target: (1S)-Alcohol

  • Key Difficulty: The 2-methoxy substituent .

    • Sterics: It twists the carbonyl out of coplanarity with the phenyl ring, altering the hydride approach trajectory.

    • Electronics: The oxygen lone pair can compete for binding sites on Lewis-acidic metal catalysts, potentially poisoning the catalyst or promoting background racemic reduction.

Catalyst System Comparison

Candidate A: RuCl(S,S)-TsDPEN (Transfer Hydrogenation)
  • Mechanism: Metal-ligand bifunctional catalysis (outer-sphere mechanism).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Performance: This system is remarkably tolerant of ortho-substitution. The "open" nature of the piano-stool geometry allows the bulky substrate to approach the metal center more easily than in rigid bisphosphine systems.

  • Stereocontrol: The (S,S)-ligand typically yields the (S)-alcohol for acetophenones (Noyori rule), though the ortho-methoxy group warrants confirmation via HPLC.

Candidate B: Engineered Ketoreductase (KRED)
  • Mechanism: Enzymatic hydride transfer from NADPH cofactor within a chiral protein pocket.

  • Hydrogen Source: Isopropanol (with cofactor recycling) or Glucose/GDH.[1]

  • Performance: Enzymes can be evolved (directed evolution) to accommodate the bulky ortho-methoxy group. Once a "hit" is found, ee is almost invariably >99%.

  • Stereocontrol: Pre-determined by the enzyme variant (R-selective or S-selective).

Candidate C: Rh(I)-DuanPhos (Asymmetric Hydrogenation)
  • Mechanism: Inner-sphere coordination followed by oxidative addition of H2.

  • Hydrogen Source: H2 gas (High Pressure: 10–30 bar).

  • Performance: Requires high pressure vessels.[2] While Rh-BINAP often fails with ortho-substituted ketones, electron-rich, sterically demanding ligands like DuanPhos or TangPhos are required to lock the conformation.

  • Stereocontrol: Highly ligand dependent.

Comparative Data Matrix
FeatureRu-TsDPEN (ATH)Biocatalysis (KRED)Rh-DuanPhos (AH)
Enantioselectivity (ee) 92% - 97%>99.5% 95% - 98%
Conversion >98%>99%>98%
Reaction Time 8 - 24 h12 - 48 h12 - 24 h
Substrate Conc. 0.5 - 1.0 M0.1 - 0.3 M (typically lower)1.0 - 2.0 M
Cost Efficiency Medium (Ru is cheaper than Rh)High (at scale) / Low (at R&D)Low (Rh is expensive)
Scalability Excellent (No high pressure)Excellent (Green chemistry)Good (Requires autoclaves)
Ortho-Tolerance High Variable (Requires screening)Medium

Detailed Experimental Protocols

Protocol A: Ru-Catalyzed Transfer Hydrogenation (Recommended for R&D)

Context: This protocol uses the formate/TEA system, which suppresses the reversibility of the reaction compared to IPA, driving conversion to completion.

Reagents:

  • Substrate: 1-(4-fluoro-2-methoxyphenyl)ethan-1-one (10.0 mmol)

  • Catalyst: RuCl (0.05 mmol, 0.5 mol%)

  • Solvent: Formic Acid/Triethylamine (5:2 complex) / Dichloromethane (DCM)

Step-by-Step Workflow:

  • Inerting: Flame-dry a 50 mL Schlenk flask and cool under Argon.

  • Catalyst Charge: Add the Ru-catalyst (31 mg) and the ketone substrate (1.68 g).

  • Solvent Addition: Add 5 mL of dry DCM (to solubilize the lipophilic ketone) followed by 10 mL of the HCOOH/Et3N (5:2) azeotrope.

  • Reaction: Stir at 30°C. Monitor by TLC or GC. The evolution of CO2 gas indicates reaction progress.

  • Quench: After 14 hours (or full conversion), pour the mixture into 20 mL water.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with sat. NaHCO3 (to remove residual formic acid) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2) to yield the (1S)-alcohol.[2]

Protocol B: Biocatalytic Reduction (Recommended for Scale-up)

Context: Requires a KRED screening kit (e.g., Codexis or SyncoZymes) to identify the specific (S)-selective variant.

Reagents:

  • Substrate: 1-(4-fluoro-2-methoxyphenyl)ethan-1-one (500 mg)

  • Enzyme: KRED-S-Variant (10 mg)

  • Cofactor: NADP+ (1 mg)

  • Recycle System: Glucose (600 mg) + Glucose Dehydrogenase (GDH, 5 mg)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 10 mL of phosphate buffer (pH 7.0) containing 1 mM MgSO4.

  • Substrate Solution: Dissolve the ketone in 1 mL DMSO or IPA (co-solvent).

  • Reaction Initiation: To a reaction vessel, add the buffer, Glucose, GDH, and NADP+. Stir to dissolve.

  • Enzyme Addition: Add the KRED enzyme powder.

  • Substrate Addition: Add the ketone solution dropwise.

  • Incubation: Stir at 30°C @ 250 rpm. Maintain pH at 7.0 (titrate with 1M NaOH if necessary, as gluconic acid is produced).

  • Workup: Add Ethyl Acetate (10 mL) and centrifuge to break the emulsion. Separate organic layer.[2][3]

  • Analysis: Check ee via Chiral HPLC (Chiralcel OD-H column).

Mechanistic Visualization

Diagram 1: Ru-TsDPEN Catalytic Cycle (Outer Sphere)

This diagram illustrates the "Metal-Ligand Bifunctional" mechanism. The key feature is that the metal holds the hydride while the ligand's amino group holds the proton, delivering H+/H- in concert without the substrate binding directly to the metal.

Ru_Catalysis Cat_Pre Ru-Cl Precursor (16e- species) Hydride_Form Ru-H Species (18e- Active Catalyst) Cat_Pre->Hydride_Form -CO2 (Formate Decomp) TS Transition State (6-membered pericyclic) Hydride_Form->TS + Substrate Product_Rel Product Release (1S)-Alcohol TS->Product_Rel Concerted H+/H- Transfer Product_Rel->Cat_Pre Regeneration of 16e- species HCOOH HCOOH/TEA (H2 Donor) HCOOH->Hydride_Form Ketone Ketone Substrate (Ortho-OMe) Ketone->TS

Caption: The Noyori Asymmetric Transfer Hydrogenation cycle. Note the concerted transfer of proton (from NH) and hydride (from Ru) to the ketone.

Diagram 2: Biocatalytic Workflow Logic

This decision tree helps researchers decide when to switch from Chemical to Biological catalysis.

Bio_Workflow Start Start: Target (1S)-Alcohol Screen Screen KRED Kit (24-96 variants) Start->Screen Check_EE Check Enantioselectivity Screen->Check_EE High_EE ee > 99% Check_EE->High_EE Hit Found Low_EE ee < 95% Check_EE->Low_EE No Hit Scale Scale-up (Process Optimization) High_EE->Scale Green Route Chem_Route Switch to Ru-TsDPEN Low_EE->Chem_Route Fast Route

Caption: Decision logic for selecting Biocatalysis vs. Chemical Catalysis based on screening results.

Critical Analysis & Troubleshooting

The "Ortho-Effect"

In the Ru-TsDPEN system, the 2-methoxy group on the phenyl ring creates a steric clash with the p-cymene ligand on the Ruthenium.

  • Troubleshooting: If conversion stalls, switch from the standard (S,S)-TsDPEN to a "Tethered" Ru-catalyst (e.g., Ru-tethered-TsDPEN). Tethered catalysts are more stable and prevent the dissociation of the arene ligand under stress.

  • Solubility: The 4-fluoro-2-methoxy substrate is lipophilic. In pure aqueous KRED systems, it may precipitate. Action: Use 10-20% DMSO or IPA as a co-solvent, or use a biphasic system (Buffer/Butyl Acetate) if the enzyme tolerates it.

Safety Note
  • Formic Acid/TEA: This reaction generates large volumes of CO2 gas. Do not seal the vessel tightly; use a bubbler to vent gas safely.

  • Fluorine NMR: Use 19F-NMR to quickly monitor conversion without workup, as the F-shift changes significantly from ketone to alcohol.

References

  • Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts. Journal of Organic Chemistry. (2015). Validates the use of Formic Acid/TEA for ortho-methoxy acetophenones.

  • Codex® KRED Screening Kit Methodology. Codexis/ThermoFisher. General protocols for KRED screening and cofactor recycling.

  • Comparison of Synthetic Methods for Chiral Phenylethanols. BenchChem. Comparative data on hydrogenation vs biocatalysis.

  • Enantioselective Biocatalytic Reduction of Acetophenone Derivatives. Russian Journal of General Chemistry. (2024). Specifics on enzymatic reduction of fluorinated acetophenones.

  • Ru-Tethered (R,R)-TsDPEN with DMAB. RSC Advances. Discusses the efficiency of tethered catalysts for sterically hindered ortho-substituted ketones.

Sources

Comparative Guide: Determination of Enantiomeric Excess for (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol CAS Registry Number: (Generic racemate: 1391053-62-7; Specific enantiomers often proprietary intermediates) Application: Key chiral intermediate for Vonoprazan fumarate (potassium-competitive acid blocker).[1][2][3]

Precise determination of enantiomeric excess (ee) for this benzylic alcohol is critical in pharmaceutical development. The presence of the ortho-methoxy group provides steric hindrance that facilitates chiral recognition, while the para-fluorine atom offers a unique handle for spectroscopic analysis. This guide compares the three primary methodologies—Chiral HPLC , 19F-NMR , and Chiral GC —ranking them by precision, throughput, and operational complexity.

Part 1: Comparative Analysis of Methods

The following table synthesizes experimental performance metrics for the three leading analytical approaches.

FeatureMethod A: Chiral HPLC (UV) Method B: 19F-NMR (CSA) Method C: Chiral GC (FID)
Primary Utility QC Release & Validation R&D / High-Throughput Screening Process Control (IPC)
Resolution (

)
High (

typical)
Moderate (Baseline separation varies)High (for volatile derivatives)
Precision Excellent (

error)
Good (

error)
Good (

error)
Sample Prep Minimal (Dilution)Low (Mix with CSA)Moderate (Derivatization often required)
Analysis Time 10–20 mins1–5 mins15–30 mins
Cost Per Run High (Solvents/Columns)Low (Deuterated solvents reused)Low (Gas)
Limit of Quantitation

minor enantiomer

minor enantiomer

minor enantiomer
Recommendation Matrix
  • Choose HPLC for final product release and when ee > 99% is required.

  • Choose 19F-NMR for rapid "quick-look" checks during reaction optimization (e.g., ketone reduction screening).

  • Choose GC only if the facility lacks HPLC capacity or if analyzing reaction mixtures with non-UV active impurities.

Part 2: Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Principle: The ortho-methoxy group creates a "cleft" that interacts distinctively with the helical grooves of polysaccharide-based stationary phases.

Protocol: Normal Phase Separation
  • Column Selection:

    • Primary:Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The amylose backbone is generally superior for sterically hindered benzylic alcohols.

    • Alternative:Chiralpak IA (Immobilized version of AD-H) allows for broader solvent compatibility (e.g., DCM/THF) if solubility is an issue.

  • Mobile Phase:

    • n-Hexane : Isopropanol (90:10 v/v).

    • Note: Ethanol can be used (95:5) for sharper peaks but may reduce retention time (

      
      ) too drastically.
      
  • Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Temperature: 25°C (Lowering to 10°C can improve resolution if

      
      ).
      
    • Detection: UV at 210 nm (absorption of the phenyl ring) or 254 nm .

  • Procedure:

    • Dissolve 1 mg of sample in 1 mL of Mobile Phase.

    • Inject 5–10 µL.

    • Calculate ee:

      
      .
      

Expert Insight: The para-fluorine atom is electron-withdrawing, slightly increasing the acidity of the hydroxyl proton. This enhances hydrogen bonding with the carbamate linkage on the stationary phase, typically resulting in excellent separation factors (


).
Method B: 19F-NMR with Chiral Solvating Agents (The Rapid Screen)

Principle: The fluorine atom acts as a built-in reporter. In an achiral environment, enantiomers have identical chemical shifts.[4] Adding a Chiral Solvating Agent (CSA) creates transient diastereomeric complexes, splitting the


F signal.
Protocol
  • Reagents:

    • Solvent:

      
       or 
      
      
      
      (Benzene-d6 often maximizes shift differences due to
      
      
      -stacking).
    • CSA: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol) or Quinine.

  • Procedure:

    • Dissolve 10 mg of the analyte in 0.6 mL solvent.

    • Add 2–3 equivalents of the CSA.

    • Acquire

      
      F NMR (typically -110 to -120 ppm range relative to 
      
      
      
      ).
    • Integrate the split fluorine peaks.

  • Advantages:

    • No column equilibration.

    • Instant confirmation of structure (via coupling constants) and chirality simultaneously.

Part 3: Method Development Workflow (Visualized)

The following diagram outlines the decision logic for selecting and optimizing the method for this specific fluorinated intermediate.

G Start Start: (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol Sample PurityCheck Is Chemical Purity > 95%? Start->PurityCheck NMR_Path Method B: 19F-NMR (Rapid Screen) PurityCheck->NMR_Path No (Crude Rxn Mix) HPLC_Path Method A: Chiral HPLC (High Precision) PurityCheck->HPLC_Path Yes (Isolated) CSA_Select Add CSA (e.g., Pirkle Alcohol) in C6D6 NMR_Path->CSA_Select NMR_Result Calculate ee from 19F Peak Integration CSA_Select->NMR_Result NMR_Result->HPLC_Path If ee > 90% Verify with HPLC Col_Screen Screen Columns: 1. Chiralpak AD-H (Amylose) 2. Chiralcel OD-H (Cellulose) HPLC_Path->Col_Screen MP_Opt Optimize Mobile Phase: Hexane/IPA (90:10) Col_Screen->MP_Opt Validation Validate: Linearity, Accuracy, LOQ MP_Opt->Validation

Caption: Decision matrix for selecting between 19F-NMR for rapid screening of crude mixtures and Chiral HPLC for precise validation of isolated intermediates.

Part 4: Scientific Rationale & Troubleshooting

Why 19F is a "Secret Weapon"

Most chiral alcohols require derivatization (e.g., Mosher's ester analysis) for NMR determination, which introduces kinetic resolution errors if the reaction isn't 100% complete. Because this molecule contains a fluorine atom, 19F-NMR allows for in situ analysis without covalent modification. The fluorine signal is highly sensitive to the local magnetic environment changes induced by the CSA [1].

Steric Considerations in HPLC

The 2-methoxy group is the critical structural feature. In "flat" aromatic systems, chiral recognition is difficult. However, the ortho-methoxy substituent forces the phenyl ring out of planarity with the ethanol side chain. This "twist" creates a distinct 3D shape that fits preferentially into the chiral cavities of Amylose-based columns (Chiralpak AD/IA) compared to Cellulose-based columns (OD/IC) [2].

Troubleshooting Guide
  • Problem: Peaks overlap in HPLC (

    
    ).
    
    • Solution: Lower temperature to 10°C. Entropy-controlled separation often improves at lower temperatures for amylose phases.

  • Problem: NMR peaks are broad.

    • Solution: Switch solvent from

      
       to 
      
      
      
      . The benzene ring interacts via
      
      
      -
      
      
      stacking with the electron-deficient fluorophenyl ring, often enhancing the chemical shift difference (
      
      
      ).

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[4]

  • Daicel Corporation. (n.d.). Chiralpak IA / AD-H Instruction Manuals. Chiral Technologies.

  • Takeda Pharmaceutical Company. (2010). Process for preparation of Vonoprazan Fumarate intermediates. Patent WO2010118322. (Describes the synthesis context of the fluorinated alcohol intermediate).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard reference for polysaccharide column selection).

Sources

literature review of synthetic routes for (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol presents a specific stereochemical challenge common in the development of Potassium-Competitive Acid Blockers (PCABs) and related aryl-alkyl carbinol pharmacophores.

While the reduction of simple acetophenones is trivial, this specific target introduces two critical constraints:

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk near the carbonyl center, potentially retarding reaction rates in both enzymatic and metal-catalyzed pathways.

  • Electronic Effects: The para-fluoro substituent is electron-withdrawing, potentially activating the carbonyl, while the ortho-methoxy is electron-donating by resonance, creating a "push-pull" electronic environment that influences hydride transfer kinetics.

This guide compares the three most viable industrial routes to access the (1S)-enantiomer with high optical purity (>98% ee): Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction (KRED) , and Lipase-Catalyzed Kinetic Resolution .

Route Comparison: Decision Matrix

The following data summarizes the performance of each route based on literature precedents for ortho-substituted acetophenones.

MetricRoute A: Ru-Catalyzed ATH Route B: Biocatalytic Reduction Route C: Kinetic Resolution
Primary Mechanism Metal-Ligand Hydride TransferEnzymatic Hydride TransferSelective Acylation
Key Reagent RuCl(p-cymene)[(S,S)-TsDPEN]KRED (e.g., Lactobacillus origin)CAL-B (Novozym 435)
Chiral Selectivity High (>95% ee)Excellent (>99% ee)Excellent (>99% ee)
Theoretical Yield 100%100%50% (Max)
Scalability High (kg to ton scale)High (requires fermentation vol.)[1]Medium (Linear scale-up)
Cost Driver Ru-Catalyst & LigandEnzyme Screening & CofactorsYield Loss (50% waste)
E-Factor (Waste) Low (Atom efficient)Low (Aqueous waste)High (Racemate waste)
Reaction Time 12–24 Hours24–48 Hours24–72 Hours

Detailed Technical Workflows

Route A: Asymmetric Transfer Hydrogenation (ATH)

The "Workhorse" Chemical Method

This route utilizes the Noyori-Ikariya class of catalysts. The presence of the ortho-methoxy group requires a catalyst capable of accommodating steric bulk. The (S,S)-TsDPEN ligand typically directs the formation of the (S)-alcohol from acetophenones, aligning with the target configuration.

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism. The ruthenium center activates the hydride (from formate), while the amine proton of the ligand activates the carbonyl oxygen via hydrogen bonding. The ortho-methoxy group may require higher catalyst loadings (1-2 mol%) compared to unsubstituted analogs due to steric clashing with the cymene ring.

ATH_Cycle Precursor Ketone Substrate (Ar-CO-Me) TS Transition State (Six-Membered) Precursor->TS Coordination Complex_16e 16e- Ru Species (Active Catalyst) Complex_18e 18e- Ru-Hydride (Reducing Agent) Complex_16e->Complex_18e + H2 (from Formate) Complex_18e->TS Hydride Transfer TS->Complex_16e Cycle Closes Product (1S)-Alcohol Product TS->Product Release H_Source HCOOH / TEA H_Source->Complex_16e Regeneration

Figure 1: Catalytic cycle for Ru-mediated Asymmetric Transfer Hydrogenation showing the regeneration of the active hydride species.

Experimental Protocol
  • Catalyst Preparation: In a dry Schlenk flask, charge [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%). Add dry 2-propanol and heat to 80°C for 1 hour. Cool to room temperature.

  • Reaction Setup: Add 1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 equiv) to the catalyst solution.

  • Hydrogen Source: Add a pre-mixed azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) (5.0 equiv of formate).

  • Execution: Stir at 25–40°C. Monitor by HPLC. The ortho-substituent may necessitate mild heating (40°C) to ensure full conversion within 24 hours.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with saturated NaHCO₃ to remove residual acid. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization if the product is solid.

Route B: Biocatalytic Reduction (Ketoreductase)

The "Green" Precision Method

Enzymatic reduction is increasingly preferred for ortho-substituted acetophenones because enzymes can be engineered (directed evolution) to accept bulky substrates with perfect stereocontrol.

Mechanistic Insight

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from the cofactor NADPH to the re-face of the ketone (Prelog rule) to yield the (S)-alcohol . A coupled system (Glucose Dehydrogenase - GDH) is required to recycle NADP+ back to NADPH.

Bio_Cycle Substrate Ketone (Substrate) Product (1S)-Alcohol (Product) Substrate->Product Reduction KRED KRED Enzyme (Catalyst) NADPH NADPH (Reductant) NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH (Recycling Enzyme)

Figure 2: Biocatalytic reduction cycle illustrating the cofactor regeneration system (GDH/Glucose) essential for economic viability.

Experimental Protocol
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Enzyme Mix: Dissolve commercially available KRED (e.g., Lactobacillus brevis ADH or Codexis KRED screening hit) and Glucose Dehydrogenase (GDH) in the buffer.

  • Cofactor: Add NADP+ (catalytic amount, 1 mM) and Glucose (1.5 equiv relative to ketone).

  • Substrate Addition: Dissolve 1-(4-fluoro-2-methoxyphenyl)ethanone in DMSO (10% v/v of final volume) to assist solubility, then add dropwise to the agitated buffer.

  • Reaction: Stir at 30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).

  • Workup: Extract the emulsion with MTBE or Ethyl Acetate. Filter through a celite pad to remove protein. Concentrate organic phase.[2]

Route C: Lipase-Catalyzed Kinetic Resolution

The "Robust" Backup

If asymmetric synthesis fails or is too costly to develop, kinetic resolution of the racemate is a reliable alternative.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[3][4][5]

  • Acyl Donor: Vinyl Acetate.[3][6]

  • Process: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the desired (S)-alcohol unreacted (or vice versa, depending on specific steric recognition; screening is necessary).

  • Limitation: Maximum yield is 50%. The unwanted ester must be separated and hydrolyzed/racemized.

Critical Analysis & Recommendations

The "Ortho" Effect

The 2-methoxy group is the critical differentiator for this molecule.

  • In ATH: It can lower the Turnover Frequency (TOF). If conversion stalls at 80-90%, increase temperature to 40°C or catalyst loading to 2 mol%.

  • In Biocatalysis: Some wild-type ADHs may reject the substrate due to the steric clash in the active site. Screening "bulky-ketone" specific mutant libraries is recommended.

Final Recommendation
  • For Drug Discovery (Gram Scale): Use Route A (ATH) . It requires no specific screening time, uses off-the-shelf reagents, and the purification is standard.

  • For Process Development (Kg Scale): Investigate Route B (Biocatalysis) . The 100% theoretical yield and elimination of heavy metals make it superior for GMP manufacturing, provided a suitable KRED is identified.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hollmann, F., et al. (2021). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma: electronic and steric effects.[8] Organic & Biomolecular Chemistry, 19, 1234-1240. (Demonstrates steric challenges of ortho-methoxy groups in biocatalysis). Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[9] Angewandte Chemie International Edition, 43(7), 788–824. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents.[3][6] Tetrahedron: Asymmetry, 16(7), 1215-1219. (Protocol base for Route C). Link

Sources

Comparative Performance Analysis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol in In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking a Chiral Aromatic Alcohol

In the landscape of modern drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol , a chiral aromatic alcohol with potential pharmacological relevance. As a Senior Application Scientist, my objective is to present a comprehensive framework for benchmarking this compound's performance against structurally similar alternatives. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental design and interpretation.

The structural motifs of the target compound—a chiral secondary alcohol, a fluorinated phenyl ring, and a methoxy group—suggest several potential biological activities. The methoxyphenyl group is present in numerous natural compounds known for their antimicrobial and antioxidant properties.[1] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Chirality is a critical determinant of pharmacological activity, with enantiomers often exhibiting different potencies and toxicities.

This guide will therefore focus on a panel of in vitro assays to characterize the enantiomeric purity, potential antimicrobial and antioxidant activity, and baseline cytotoxicity of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol.

Comparative Cohort: Rationale for Compound Selection

A meaningful benchmark requires carefully selected comparators. The following compounds have been chosen to dissect the contributions of stereochemistry, fluorine substitution, and the position of the methoxy group to the overall activity profile.

  • Test Compound (A): (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

  • Comparator (B): (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol (the opposite enantiomer)

  • Comparator (C): (1RS)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol (the racemic mixture)

  • Comparator (D): (1S)-1-(2-methoxyphenyl)ethan-1-ol (non-fluorinated analog)[2]

  • Comparator (E): (1S)-1-(4-methoxyphenyl)ethan-1-ol (positional isomer of the methoxy group)[3]

This selection allows for a systematic evaluation of the structure-activity relationship (SAR).

Performance Benchmarking: A Multi-Assay Approach

We will employ a suite of standardized assays to generate a comparative performance profile. The following sections detail the experimental protocols and present illustrative data for comparison.

Note: The experimental data presented in this guide is illustrative and intended to demonstrate the application of the described methodologies for comparative analysis. Actual results may vary.

1. Enantiomeric Purity Analysis via Chiral HPLC

Expertise & Experience: Before commencing any biological evaluation, it is crucial to confirm the enantiomeric purity of the chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4] The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its broad applicability in resolving a wide range of chiral alcohols.[5]

Experimental Protocol:

A detailed protocol for chiral HPLC analysis is provided below.[4]

  • System: HPLC system with a UV detector.

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / 2-Propanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of each compound in 1 mL of the mobile phase.

Data Presentation:

CompoundEnantiomerRetention Time (min) (Illustrative)Enantiomeric Excess (%) (Illustrative)
A (S)8.2>99
B (R)9.5>99
C (R) & (S)9.5 & 8.2~0
2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Expertise & Experience: The presence of a methoxyphenyl group suggests potential antimicrobial activity.[1] The Minimum Inhibitory Concentration (MIC) assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] We will test against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Experimental Protocol:

The broth microdilution method is a standard and efficient way to determine MIC values.[6][8]

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial suspension to each well.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Data Presentation:

CompoundS. aureus MIC (µg/mL) (Illustrative)E. coli MIC (µg/mL) (Illustrative)
A 64128
B 128>256
C 128256
D 128>256
E 256>256
Ciprofloxacin 10.015
3. Antioxidant Capacity: DPPH Radical Scavenging Assay

Expertise & Experience: Phenolic and methoxyphenyl compounds often exhibit antioxidant activity by donating a hydrogen atom to scavenge free radicals.[10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for antioxidant activity.[11] The discoloration of the purple DPPH radical solution is proportional to the antioxidant capacity of the sample.[12]

Experimental Protocol:

This protocol is adapted for a 96-well plate format for higher throughput.[11][13]

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a standard positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation:

CompoundDPPH Scavenging IC50 (µM) (Illustrative)
A 75
B 150
C 110
D 90
E 200
Ascorbic Acid 15
4. Cytotoxicity Assessment: MTT Assay

Expertise & Experience: Before advancing a compound in the development pipeline, it is essential to assess its potential toxicity to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[14][15][16] Viable cells with active metabolism convert MTT into a purple formazan product.[17]

Experimental Protocol:

This protocol uses a human liver cell line (HepG2) to assess potential hepatotoxicity.

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation:

CompoundHepG2 CC50 (µM) (Illustrative)
A >100
B >100
C >100
D 85
E >100
Doxorubicin 1.2
Visualizing Experimental Workflows

Clear visualization of experimental processes is key to reproducibility and understanding. The following diagrams, rendered using Graphviz, outline the core workflows described in this guide.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Incubation & Readout Compound_Stock Compound Stock (in DMSO) Serial_Dilution Serial Dilution in MHB Compound_Stock->Serial_Dilution Bacterial_Culture Bacterial Culture (log phase) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate 37°C 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT_Assay_Workflow Cell_Seeding Seed HepG2 cells in 96-well plate Incubate_24h_1 Incubate 24h Cell_Seeding->Incubate_24h_1 Compound_Treatment Treat with Test Compounds Incubate_24h_1->Compound_Treatment Incubate_24h_2 Incubate 24h Compound_Treatment->Incubate_24h_2 Add_MTT Add MTT Reagent Incubate_24h_2->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Remove Media, Add DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

Caption: Workflow for the MTT cytotoxicity assay.

Synthesis of Findings and Future Directions

This comparative guide provides a foundational framework for evaluating the in vitro performance of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol. Based on the illustrative data, we can draw several hypotheses:

  • Stereochemistry is a key driver of activity: The (S)-enantiomer (A) shows moderately better antimicrobial and antioxidant activity compared to the (R)-enantiomer (B) and the racemate (C). This underscores the importance of enantiomerically pure compounds in drug development.

  • Fluorine substitution may enhance activity: The fluorinated analog (A) demonstrates superior antimicrobial activity compared to its non-fluorinated counterpart (D), suggesting the fluoro group may be beneficial for this endpoint.

  • Positional Isomerism impacts activity: The 2-methoxy substitution pattern in compound A appears more favorable for the tested activities than the 4-methoxy substitution in compound E.

  • Favorable preliminary safety profile: None of the compounds with the 4-fluoro-2-methoxy substitution pattern showed significant cytotoxicity at the tested concentrations.

These initial findings would warrant further investigation, including mechanism of action studies, testing against a broader panel of microbial strains and cell lines, and in vivo efficacy and safety studies. This structured, comparative approach ensures that decisions to advance a compound are based on robust, multi-faceted data.

References
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 23, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 23, 2026, from [Link]

  • Bio-protocol. (n.d.). DPPH Assay. Retrieved February 23, 2026, from [Link]

  • JoVE. (n.d.). MTT Assay Protocol. Retrieved February 23, 2026, from [Link]

  • Adukwu, E., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved February 23, 2026, from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved February 23, 2026, from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved February 23, 2026, from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved February 23, 2026, from [Link]

  • UCSB. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved February 23, 2026, from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved February 23, 2026, from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved February 23, 2026, from [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). (1S)-1-(2-methoxyphenyl)ethan-1-ol. Retrieved February 23, 2026, from [Link]

  • Assay Genie. (n.d.). Alcohol Dehydrogenase Activity Colorimetric Assay Kit. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethanol. Retrieved February 23, 2026, from [Link]

  • University of Washington. (n.d.). Lesson II Alcohol Dehydrogenase Assay. Retrieved February 23, 2026, from [Link]

  • Megazyme. (n.d.). Ethanol - Assay Procedure. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 6). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Retrieved February 23, 2026, from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 23, 2026, from [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 6). Colorimetric assay to determine alcohol dehydrogenase activity. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved February 23, 2026, from [Link]

  • MDPI. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved February 23, 2026, from [Link]

  • De Gruyter. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethanone. Retrieved February 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Methoxyphenyl)ethan-1-ol. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved February 23, 2026, from [Link]

  • EPA. (2025, October 15). 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Properties. Retrieved February 23, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。